Cas no 2228331-31-3 (2,2-difluoro-1-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylic acid)
2,2-difluoro-1-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2,2-difluoro-1-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylic acid
- EN300-1945632
- 2228331-31-3
-
- Inchi: 1S/C12H10F2N2O2/c1-16-8-5-3-2-4-7(8)9(15-16)11(10(17)18)6-12(11,13)14/h2-5H,6H2,1H3,(H,17,18)
- InChI Key: LULNWQWIKXGQRV-UHFFFAOYSA-N
- SMILES: FC1(CC1(C(=O)O)C1C2C=CC=CC=2N(C)N=1)F
Computed Properties
- Exact Mass: 252.07103389g/mol
- Monoisotopic Mass: 252.07103389g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 390
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 55.1Ų
2,2-difluoro-1-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1945632-0.05g |
2,2-difluoro-1-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylic acid |
2228331-31-3 | 0.05g |
$1464.0 | 2023-09-17 | ||
| Enamine | EN300-1945632-0.1g |
2,2-difluoro-1-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylic acid |
2228331-31-3 | 0.1g |
$1533.0 | 2023-09-17 | ||
| Enamine | EN300-1945632-0.25g |
2,2-difluoro-1-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylic acid |
2228331-31-3 | 0.25g |
$1604.0 | 2023-09-17 | ||
| Enamine | EN300-1945632-0.5g |
2,2-difluoro-1-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylic acid |
2228331-31-3 | 0.5g |
$1673.0 | 2023-09-17 | ||
| Enamine | EN300-1945632-1.0g |
2,2-difluoro-1-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylic acid |
2228331-31-3 | 1g |
$1742.0 | 2023-05-31 | ||
| Enamine | EN300-1945632-2.5g |
2,2-difluoro-1-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylic acid |
2228331-31-3 | 2.5g |
$3417.0 | 2023-09-17 | ||
| Enamine | EN300-1945632-5.0g |
2,2-difluoro-1-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylic acid |
2228331-31-3 | 5g |
$5056.0 | 2023-05-31 | ||
| Enamine | EN300-1945632-10.0g |
2,2-difluoro-1-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylic acid |
2228331-31-3 | 10g |
$7497.0 | 2023-05-31 | ||
| Enamine | EN300-1945632-1g |
2,2-difluoro-1-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylic acid |
2228331-31-3 | 1g |
$1742.0 | 2023-09-17 | ||
| Enamine | EN300-1945632-5g |
2,2-difluoro-1-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylic acid |
2228331-31-3 | 5g |
$5056.0 | 2023-09-17 |
2,2-difluoro-1-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylic acid Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 2,2-difluoro-1-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylic acid
Chemical Compound CAS No. 2228331-31-3: 2,2-Difluoro-1-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylic Acid
The compound with CAS number 2228331-31-3, known as 2,2-difluoro-1-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a cyclopropane ring with fluorine substituents and an indazole moiety. The presence of these functional groups endows the molecule with distinctive chemical and physical properties, making it a subject of interest for researchers exploring its potential applications in drug development and advanced materials.
Recent studies have highlighted the importance of cyclopropane-containing compounds in medicinal chemistry due to their ability to form stable three-membered rings, which can confer rigidity and enhance bioavailability in drug candidates. The incorporation of fluorine atoms in the structure further enhances the molecule's stability and pharmacokinetic properties. Fluorine substitution is a common strategy in drug design to improve lipophilicity and metabolic stability, as demonstrated in several approved pharmaceutical agents.
The indazole ring system in this compound adds another layer of complexity and functionality. Indazoles are known for their ability to act as hydrogen bond donors and acceptors, which can significantly influence the molecule's interactions with biological targets. Recent research has focused on the role of indazole-containing compounds in modulating protein-protein interactions (PPIs), a challenging yet promising area in drug discovery. The methyl group attached to the indazole ring may further modulate the electronic properties of the molecule, potentially enhancing its binding affinity to specific targets.
The synthesis of this compound involves a multi-step process that likely includes fluorination reactions and cyclization steps to form the cyclopropane ring. Advanced synthetic techniques, such as transition metal-catalyzed couplings or ring-closing metathesis, may be employed to achieve the desired structure with high precision. The isolation and characterization of this compound would require state-of-the-art analytical tools, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
In terms of applications, this compound has shown promise in preliminary studies as a potential lead for developing novel therapeutics targeting various disease states. For instance, its structural features suggest potential activity against kinase enzymes or other protein targets implicated in cancer or inflammatory diseases. Researchers have also explored its use as a building block for constructing more complex molecular architectures with enhanced functionality.
The stability and reactivity of this compound under different conditions are critical factors that influence its practical applications. Recent investigations into similar fluorinated cyclopropane derivatives have revealed their exceptional thermal stability and resistance to chemical degradation, attributes that make them suitable for use in harsh environments or long-term storage scenarios.
In conclusion, the compound 2,2-difluoro-1-(1-methyl-1H-indazol-3-yl)cyclopropane-1-carboxylic acid represents a fascinating example of modern organic synthesis and its application in cutting-edge research areas. Its unique combination of structural features positions it as a valuable tool for advancing our understanding of molecular interactions and developing innovative solutions across diverse scientific disciplines.
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